tenofovir diphosphate mechanism of action in HIV replication
tenofovir diphosphate mechanism of action in HIV replication
An In-depth Technical Guide on the Mechanism of Action of Tenofovir (B777) Diphosphate (B83284) in HIV Replication
Executive Summary
Tenofovir is a cornerstone of antiretroviral therapy (ART), belonging to the class of nucleotide analog reverse transcriptase inhibitors (NtRTIs).[1] Administered as oral prodrugs—tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it undergoes intracellular metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP potently and selectively inhibits the human immunodeficiency virus (HIV) reverse transcriptase (RT), an enzyme critical for the synthesis of proviral DNA from the viral RNA genome.[1][4] Its mechanism is twofold: it competitively inhibits the binding of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), to the RT active site and, upon incorporation into the nascent viral DNA, acts as an obligate chain terminator, preventing further elongation.[2][5][6] This guide provides a detailed examination of the metabolic activation, molecular mechanism, pharmacokinetics, and key experimental methodologies relevant to TFV-DP's action.
Metabolic Activation of Tenofovir Prodrugs
The parent tenofovir molecule has a low oral bioavailability due to its negative charge, necessitating the use of lipophilic prodrugs.[7] TDF and TAF are designed to overcome this limitation, but they differ significantly in their activation pathways, leading to distinct pharmacokinetic profiles.[8]
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Tenofovir Disoproxil Fumarate (TDF): Following oral administration, TDF is rapidly absorbed and hydrolyzed by plasma esterases to form tenofovir.[6][9] Tenofovir is then taken up by target cells, such as CD4+ T-cells, where it undergoes two sequential phosphorylation steps by cellular kinases to yield the active TFV-DP.[5][10][11] This pathway results in relatively high plasma concentrations of tenofovir.[8]
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Tenofovir Alafenamide (TAF): TAF is a newer prodrug designed for more efficient delivery of tenofovir into target cells.[12] It is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes.[12][13][14] This targeted intracellular conversion results in significantly higher concentrations of the active TFV-DP within HIV target cells and approximately 90% lower plasma tenofovir levels compared to TDF, which contributes to a more favorable renal and bone safety profile.[8][15]
Core Mechanism of Action in HIV Replication
TFV-DP halts HIV replication by targeting the viral reverse transcriptase enzyme through a dual mechanism.
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Competitive Inhibition: As a structural analog of deoxyadenosine triphosphate (dATP), TFV-DP directly competes with this natural substrate for the catalytic site of HIV-1 reverse transcriptase.[3][5] By binding to the enzyme, TFV-DP prevents dATP from being incorporated into the growing proviral DNA chain.[1]
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Chain Termination: If TFV-DP is incorporated into the nascent viral DNA strand, it acts as an obligate chain terminator.[16] Tenofovir lacks the crucial 3'-hydroxyl (3'-OH) group that is necessary for forming a phosphodiester bond with the next incoming nucleotide.[2][6] This inability to form the bond results in the immediate and irreversible cessation of DNA synthesis, producing an incomplete and non-functional viral genome.[2][3]
Quantitative Data
The efficacy, pharmacokinetics, and selectivity of tenofovir have been extensively characterized. The data below are compiled from various in vitro and clinical studies.
Table 1: Potency and Efficacy against HIV-1
| Parameter | Value | Drug Form | Target/System | Reference |
|---|---|---|---|---|
| Ki (Inhibition Constant) | ~0.022 µM | TFV-DP | HIV-1 RT | [7][17] |
| IC₅₀ (50% Inhibitory Conc.) | 0.1 µM | TFV-DP | HIV-1 RT | [18] |
| EC₅₀ (50% Effective Conc.) | 5.3 ± 1.2 nM | TAF | CD4+ T-cells | [13] |
| EC₅₀ (50% Effective Conc.) | 11.0 ± 3.4 nM | TAF | CD4+ T-cells | [14] |
| EC₅₀ (50% Effective Conc.) | 2.8 ± 1.1 nM | TDF | CD4+ T-cells |[13] |
Table 2: Intracellular Pharmacokinetics of TFV-DP
| Parameter | Value | Prodrug | System | Reference |
|---|---|---|---|---|
| Intracellular Half-Life | 87 - 150 hours | TDF/TAF | PBMCs | [15][19] |
| Intracellular Half-Life | ~53 hours | TDF | PBMCs | [10][20] |
| Tₘₐₓ (Intracellular) | Median 85 hours | TDF (single dose) | PBMCs | [5] |
| Median Concentration | ~71 fmol/10⁶ cells | TDF (daily dose) | PBMCs | [21] |
| Median Concentration | ~685 fmol/10⁶ cells | TAF (daily dose) | PBMCs |[21] |
Table 3: Selectivity for Viral RT over Human DNA Polymerases
| Parameter | Enzyme | Finding | Reference |
|---|---|---|---|
| Inhibition | Human DNA Polymerase α, δ, ɛ | TFV-DP is a weak inhibitor. | [11] |
| Kᵢ / Kₘ Ratio | Human DNA Polymerase α | 10.2 | [11] |
| Kᵢ / Kₘ Ratio | Human DNA Polymerase δ | 10.2 | [11] |
| Kᵢ / Kₘ Ratio | Human DNA Polymerase ɛ | 15.2 | [11] |
| Affinity | Mitochondrial DNA Polymerase γ | Low affinity. | [17] |
| Overall Selectivity | Viral RT vs. Human Polymerases | High selectivity for viral RT contributes to a favorable safety profile. |[2][6] |
Experimental Protocols
The elucidation of TFV-DP's mechanism and quantification relies on robust biochemical and analytical assays.
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)
This protocol outlines a common method for measuring the inhibitory activity of compounds against purified HIV-1 RT.
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Objective: To determine the IC₅₀ of TFV-DP against HIV-1 RT activity.
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Principle: The assay measures the synthesis of a DNA strand from an RNA template. The newly synthesized DNA incorporates digoxigenin (B1670575) (DIG)- and biotin-labeled nucleotides. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.
-
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with streptavidin and incubate overnight at 4°C. Wash plates with wash buffer.
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (TFV-DP) in reaction buffer. Prepare a reaction mix containing the poly(A) RNA template, oligo(dT)₁₅ primer, and a dNTP mix including biotin-dUTP and DIG-dUTP.
-
Enzyme Reaction: Add the inhibitor dilutions to the wells, followed by purified recombinant HIV-1 RT enzyme. Finally, add the reaction mix to initiate reverse transcription. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow DNA synthesis to occur.
-
Capture and Detection: Stop the reaction and transfer the contents to the streptavidin-coated plate. Incubate for 1 hour to allow the biotin-labeled DNA to bind. Wash the plate thoroughly.
-
Antibody Binding: Add anti-DIG-peroxidase (POD) conjugate to each well and incubate for 1 hour.
-
Substrate Reaction: Wash the plate and add a peroxidase substrate (e.g., ABTS). Allow color to develop.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Plot the percentage of RT inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Protocol: Quantification of Intracellular TFV-DP by LC-MS/MS
This protocol describes the gold-standard method for quantifying TFV-DP concentrations in patient cells.
-
Objective: To accurately measure the amount of active TFV-DP in a known number of PBMCs.
-
Principle: Cells are isolated and lysed to release intracellular components. The analyte of interest (TFV-DP) is then separated from the complex matrix using liquid chromatography and quantified with high sensitivity and specificity using tandem mass spectrometry.
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation over a Ficoll-Paque medium.
-
Cell Counting and Lysis: Wash the isolated PBMCs and perform an accurate cell count. Resuspend a known number of cells (e.g., 10 million) in a precise volume of cold 70% methanol (B129727) to lyse the cells and precipitate proteins. Add a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) to correct for extraction loss and matrix effects.
-
Extraction: Vortex the samples vigorously and incubate on ice. Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.
-
Sample Cleanup (Optional): Depending on the method, the supernatant may be further purified using solid-phase extraction (SPE) to remove salts and other interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a suitable LC column (e.g., an ion-pair reversed-phase or HILIC column) to separate TFV-DP from other analytes.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both TFV-DP and its internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known concentration prepared in a similar matrix. Quantify the TFV-DP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final result per million cells (e.g., fmol/10⁶ cells).
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Conclusion
The mechanism of action of tenofovir diphosphate is a well-defined and highly effective paradigm for antiretroviral therapy. Through its dual functions of competitive inhibition and obligate chain termination, TFV-DP potently disrupts the HIV replication cycle.[2][4] The evolution of tenofovir prodrugs from TDF to TAF represents a significant advancement in drug development, optimizing the delivery of the active moiety to target cells.[8] This enhances the therapeutic index by achieving higher intracellular drug concentrations for greater efficacy while minimizing systemic tenofovir exposure and associated long-term toxicities.[15] The robust experimental protocols developed to quantify its activity and intracellular concentrations continue to be vital for both clinical monitoring and the development of next-generation antiretroviral agents.
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